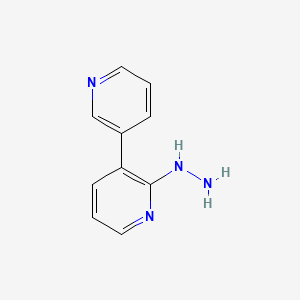

2-Hydrazino-3,3'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(3-pyridin-3-ylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H,11H2,(H,13,14) |

InChI Key |

QESNZIPHUWAQFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC=C2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazino 3,3 Bipyridine and Analogous Ligand Systems

Direct Synthesis of 2-Hydrazino-3,3'-bipyridine

The most direct route to this compound involves the strategic introduction of a hydrazino group onto a pre-existing 3,3'-bipyridine (B1266100) framework. This is typically achieved through nucleophilic substitution reactions on appropriately halogenated precursors.

Nucleophilic Substitution Reactions with Halogenated Bipyridine Precursors

The cornerstone of this compound synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction. This method utilizes a halogenated 3,3'-bipyridine, most commonly 2'-bromo-3,3'-bipyridine, as the electrophilic substrate. The electron-withdrawing nature of the pyridine (B92270) rings facilitates the attack of a potent nucleophile, in this case, hydrazine (B178648), at the carbon atom bearing the halogen leaving group.

A well-established procedure involves the reaction of 2'-bromo-3,3'-bipyridine with anhydrous hydrazine. prepchem.com The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as the nucleophile, attacking the C2' position of the bipyridine ring and displacing the bromide ion.

Reaction Conditions and Yield Optimization

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that can be manipulated to optimize the yield of this compound include temperature, solvent, and reaction time.

In a typical synthesis, a mixture of 2'-bromo-3,3'-bipyridine and an excess of anhydrous hydrazine is heated in a high-boiling point, polar aprotic solvent such as pyridine. prepchem.com The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The use of a large excess of hydrazine helps to drive the equilibrium towards the product and also serves to minimize the formation of di-substituted byproducts.

A specific reported synthesis involves heating a mixture of 2'-bromo-3,3'-bipyridine with anhydrous hydrazine in dry pyridine at 100°C for three days. prepchem.com While this method provides a direct route to the desired product, optimization of these conditions, such as exploring microwave-assisted heating to potentially reduce the lengthy reaction time, could lead to improved yields and efficiency. Further studies could also investigate the use of different halogenated precursors (e.g., 2'-chloro-3,3'-bipyridine) and the impact of various solvents on the reaction outcome.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Reference |

| Precursor | 2'-bromo-3,3'-bipyridine | prepchem.com |

| Reagent | Anhydrous hydrazine | prepchem.com |

| Solvent | Dry pyridine | prepchem.com |

| Temperature | 100°C | prepchem.com |

| Reaction Time | 3 days | prepchem.com |

Functionalization and Derivatization Strategies of Bipyridine Scaffolds

Beyond the direct synthesis of the parent this compound, significant research has focused on the development of methods to introduce hydrazino moieties onto a variety of bipyridine backbones and to further modify these structures to create a diverse library of ligands with tailored electronic and steric properties.

Approaches for Introducing Hydrazino Moieties onto Bipyridine Backbones

The introduction of hydrazino groups onto bipyridine scaffolds is not limited to the direct substitution of halogens. Alternative strategies have been developed to accommodate different substitution patterns and functional group tolerances. For instance, in related pyridine systems, the reaction of chloropyridines with hydrazine hydrate (B1144303) has been shown to be an efficient method for producing hydrazinopyridines. This suggests that similar approaches could be applicable to chloro-substituted bipyridines.

Furthermore, multi-component reactions offer a powerful tool for the in situ generation of hydrazine precursors followed by their incorporation into heterocyclic structures. beilstein-journals.org While not yet specifically demonstrated for this compound, these one-pot methodologies, which often involve the coupling of boronic acids with protected diimides followed by cyclocondensation, present a promising avenue for the synthesis of novel and complex hydrazino-bipyridine derivatives. beilstein-journals.org

Chemical Transformations for Diverse Substitution Patterns

Once the hydrazino group is installed on the bipyridine backbone, it serves as a versatile functional handle for further chemical transformations, enabling the creation of a wide array of derivatives. The reactive nature of the hydrazino moiety allows for a variety of reactions, including condensations with aldehydes and ketones to form hydrazones. nih.gov This reaction is a common and efficient way to introduce diverse substituents onto the ligand framework.

For example, the reaction of a hydrazino-bipyridine with a substituted benzaldehyde (B42025) would yield the corresponding N'-benzylidenehydrazino-bipyridine. By varying the aldehyde, a vast library of ligands with different electronic and steric properties can be accessed. Additionally, the hydrazino group can participate in cyclization reactions to form fused heterocyclic systems, further expanding the structural diversity of the resulting ligands. The synthesis of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established transformation that could be applied to hydrazino-bipyridines to generate novel tridentate ligands. beilstein-journals.org

In Situ Ligand Formation in Complex Synthesis

An intriguing and synthetically efficient approach in coordination chemistry is the in situ formation of a ligand in the presence of a metal ion, leading directly to the desired metal complex. This strategy circumvents the often-laborious process of isolating and purifying the free ligand.

In the context of hydrazino-bipyridine systems, in situ ligand formation can be envisioned through a one-pot reaction involving a halogenated bipyridine, hydrazine, and a metal salt. In such a scenario, the nucleophilic substitution reaction to form the hydrazino-bipyridine ligand would occur in the same reaction vessel as the coordination of the newly formed ligand to the metal center. This approach can be particularly advantageous when the free ligand is unstable or difficult to isolate.

While specific examples of the in situ formation of this compound complexes are not extensively documented, the principle has been demonstrated in related systems. For instance, the synthesis of various metal complexes with hydrazone ligands often proceeds through the condensation of a hydrazine with a carbonyl compound in the presence of the metal ion. researchgate.net Similarly, multicomponent reactions that generate pyrazole-containing ligands in the presence of a metal salt to directly form the corresponding complex are also known. beilstein-journals.org These examples highlight the potential of applying in situ methodologies to the synthesis of this compound metal complexes, offering a streamlined and efficient route to novel coordination compounds.

Schiff Base Condensation for Related Bipyridine-Hydrazone Ligands

The formation of Schiff bases through the condensation reaction of a primary amine with an aldehyde or ketone is a fundamental and widely utilized transformation in organic synthesis. This reaction is particularly valuable in ligand design, as the resulting carbon-nitrogen double bond (imine) can be a key coordination site. In the realm of bipyridine chemistry, the introduction of a hydrazone moiety via Schiff base condensation of a hydrazino-bipyridine precursor with a suitable carbonyl compound offers a versatile route to multidentate ligands with tunable electronic and steric properties.

A representative example is the synthesis of Schiff base ligands derived from 2-hydrazinopyridine (B147025). The condensation of 2-hydrazinopyridine with various aldehydes and ketones proceeds efficiently to yield the corresponding hydrazone ligands. For instance, the reaction with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) results in the formation of tridentate ligands, where the pyridine nitrogen, the imine nitrogen, and the phenolic oxygen are all available for coordination to a metal center.

The general reaction scheme can be depicted as follows:

C5H4N-NH2 + R-CHO → C5H4N-N=CH-R + H2O

The resulting bipyridine-hydrazone ligands are typically crystalline solids and can be thoroughly characterized by a range of spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for confirming the formation of the imine bond, with a characteristic C=N stretching vibration appearing in the region of 1600-1650 cm-1. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides definitive evidence for the condensation, with the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum.

Detailed research findings on analogous systems have demonstrated the utility of these ligands in coordination chemistry. For example, the reaction of hydrazone ligands derived from 2-hydrazinopyridine with various transition metal salts has been shown to produce stable mono- and binuclear complexes. X-ray crystallographic studies of these complexes have revealed the diverse coordination modes of the bipyridine-hydrazone ligands, which can act as bidentate, tridentate, or even bridging ligands depending on the specific metal ion and the reaction conditions.

Based on these established methodologies, the synthesis of bipyridine-hydrazone ligands from this compound would be expected to proceed in a similar fashion. The resulting ligands would possess a rich coordination chemistry, with the potential to form a variety of interesting and potentially useful metal complexes.

Table 1: Representative Aldehydes for Schiff Base Condensation

| Aldehyde | Resulting Ligand Type | Potential Coordination Sites |

| Salicylaldehyde | Bipyridine-salicylidenehydrazone | N(pyridine), N(imine), O(phenolic) |

| 2-Hydroxy-1-naphthaldehyde | Bipyridine-naphthylidenehydrazone | N(pyridine), N(imine), O(phenolic) |

| Pyridine-2-carboxaldehyde | Bis(bipyridine)-type hydrazone | N(bipyridine) x 2, N(imine) |

Table 2: Expected Spectroscopic Data for Bipyridine-Hydrazone Ligands

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber |

| 1H NMR | Azomethine proton (-CH=N-) | δ 8.0 - 9.0 ppm (singlet) |

| IR Spectroscopy | Imine stretch (C=N) | 1600 - 1650 cm-1 |

| 13C NMR | Imine carbon (C=N) | δ 140 - 160 ppm |

Coordination Chemistry of 2 Hydrazino 3,3 Bipyridine and Its Metal Complexes

Fundamental Principles of Metal Chelation by 2,2'-Bipyridine (B1663995) and Hydrazine (B178648) Ligands

The coordination behavior of 2-hydrazino-3,3'-bipyridine is intrinsically linked to the individual and combined properties of its constituent moieties: the 2,2'-bipyridine core and the hydrazine group.

2,2'-Bipyridine is a classic bidentate chelating ligand that coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered ring. nih.gov This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate pyridine (B92270) ligands. wikipedia.org The hydrazine moiety (-NH-NH2) introduces additional donor sites, specifically the two nitrogen atoms. This allows for a variety of potential coordination modes for the this compound ligand.

Depending on the metal ion, reaction conditions, and the potential for tautomerization to a hydrazone form, the ligand can exhibit different denticities:

Bidentate (N,N') Coordination: The ligand can coordinate solely through the two nitrogen atoms of the bipyridine core, with the hydrazino group remaining uncoordinated or participating in intermolecular interactions.

Tridentate (N,N',N'') Coordination: The ligand can act as a tridentate chelate by involving one of the pyridine nitrogens, the imino nitrogen of the hydrazine group, and the terminal amino nitrogen. This mode of coordination is common for Schiff base ligands derived from 2-hydrazinopyridine (B147025). soton.ac.ukafricaresearchconnects.com

Bridging Ligand: The hydrazine group can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.

The coordination of the hydrazine moiety can also be influenced by its potential to deprotonate, leading to the formation of hydrazido complexes.

The 2,2'-bipyridine framework is known for its robust redox stability, capable of accepting and donating electrons. This redox activity can be fine-tuned by the introduction of substituents on the bipyridine rings. The electron-donating hydrazino group is expected to influence the electronic properties of the bipyridine core, potentially affecting the redox potentials of the resulting metal complexes.

Furthermore, the bipyridine core is amenable to a wide range of functionalization reactions. This allows for the strategic modification of the ligand to alter its steric bulk, solubility, and electronic properties, thereby influencing the geometry, reactivity, and photophysical characteristics of the corresponding metal complexes. Post-functionalization of coordinated bipyridine ligands is also a viable strategy for introducing additional functionalities. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of this compound can be achieved through the reaction of 2'-bromo-3,3'-bipyridine with anhydrous hydrazine in pyridine. prepchem.com The resulting ligand can then be reacted with various metal salts to form coordination complexes. While specific literature on the metal complexes of this compound is scarce, the coordination chemistry of analogous hydrazone and bipyridine-containing ligands provides a framework for understanding their potential synthesis and structure.

Transition metal complexes of ligands containing both bipyridine and hydrazine or hydrazone functionalities have been extensively studied. These complexes often exhibit octahedral or distorted octahedral geometries, with the ligand acting as a bidentate or tridentate chelate.

For instance, Schiff base ligands derived from 2-hydrazinopyridine form mononuclear complexes with Mn(II), Zn(II), and Cu(II) where the ligand coordinates in a tridentate fashion. soton.ac.ukafricaresearchconnects.com The resulting complexes can have geometries ranging from octahedral to trigonal bipyramidal. africaresearchconnects.com Similarly, iron(III) complexes with dihydrazone ligands derived from 2,6-diacetylpyridine (B75352) have been synthesized and characterized, revealing pentagonal-bipyramidal geometries. nih.gov

The characterization of these complexes typically involves a combination of spectroscopic techniques and structural analysis.

Table 1: Expected Coordination Geometries and Characterization Data for Transition Metal Complexes of Hydrazone/Hydrazide Ligands

| Metal Ion | Typical Coordination Geometry | Key Spectroscopic Features |

|---|---|---|

| Mn(II) | Octahedral | Changes in IR bands of C=N and N-N; d-d transitions in UV-Vis |

| Fe(II)/Fe(III) | Octahedral, Pentagonal-bipyramidal | Shift in IR frequencies; Charge transfer bands in UV-Vis |

| Co(II) | Octahedral, Tetrahedral | Broad d-d transitions in the visible region |

| Ni(II) | Octahedral, Square planar | Sharp d-d transitions in the visible region |

| Cu(II) | Distorted Octahedral, Square planar | Broad d-d band in the visible region |

| Zn(II) | Tetrahedral, Octahedral | Diamagnetic; shifts in ¹H and ¹³C NMR signals of the ligand |

This table is based on data from analogous compounds and represents expected trends for complexes of this compound.

The study of actinide complexes with nitrogen-containing ligands is crucial for understanding their coordination chemistry and for applications in nuclear fuel reprocessing and waste management. Ligands containing soft donor atoms, such as the nitrogen atoms in the bipyridine and hydrazine moieties, are known to form stable complexes with actinides. mdpi.com

Recent research has focused on the synthesis and characterization of actinide complexes with various organic ligands to probe the nature of actinide-ligand bonding. rsc.orgfsu.edu While there is no specific literature on the complexation of this compound with actinides, it is expected that this ligand would form stable complexes with actinide ions in the +3 or +4 oxidation state. The coordination is likely to involve the bipyridine nitrogen atoms and potentially the hydrazine group, leading to high coordination numbers, which are common for actinide complexes. The bonding in such complexes may have a significant covalent character due to the involvement of the 5f orbitals of the actinides. mdpi.com

Following a comprehensive search for scholarly articles and research data, information specifically concerning the chemical compound “this compound” and its metal complexes is not available in the accessed resources. Consequently, it is not possible to generate the requested article focusing on its coordination chemistry, structural elucidation, and electronic properties as per the provided outline.

The explicit and detailed nature of the user's request, which is strictly focused on "this compound," cannot be met with scientifically accurate and verifiable information from the available search results. To adhere to the principles of accuracy and avoid generating content that is not factually supported for this specific compound, the article cannot be produced.

Further research in specialized chemical databases or academic journals may be required to locate information on "this compound."

Supramolecular Architectures and Self Assembly with 2 Hydrazino 3,3 Bipyridine Ligands

Principles of Metallosupramolecular Self-Assembly

Metallosupramolecular self-assembly is a process where metal ions and organic ligands spontaneously organize into well-defined, ordered structures. rsc.orgnih.gov This process is governed by the principles of coordination chemistry, where the geometry of the metal ion and the binding sites of the ligand dictate the final architecture of the assembly. rsc.org The formation of these structures is a thermodynamically controlled process, often leading to the most stable arrangement. rsc.org Key factors influencing the outcome include the coordination preferences of the metal ion, the flexibility or rigidity of the ligand, solvent effects, and the presence of counter-ions or guest molecules. rsc.orgnih.gov The reversibility of metal-ligand bonds allows for "error-checking" during the assembly process, ensuring the formation of the desired, most stable product. rsc.org

The design of ligands is crucial in directing the self-assembly process. Ligands with specific geometries and binding motifs can be used to create predictable structures. For instance, bidentate ligands like 2,2'-bipyridine (B1663995) are fundamental building blocks in supramolecular chemistry, capable of forming a wide range of complexes with various metal ions. nih.gov The introduction of additional functional groups, such as the hydrazino moiety in 2-Hydrazino-3,3'-bipyridine, provides further control over the assembly process and allows for the introduction of specific properties into the final structure.

Formation of Discrete Supramolecular Cages and Boxes

Supramolecular cages and boxes are discrete, three-dimensional structures with internal cavities that can encapsulate guest molecules. rsc.orgacs.org The formation of these structures is typically achieved by combining metal ions with specific coordination geometries with rigid, angular ligands. researchgate.net The directional bonding approach, where the angles between the binding sites of the ligand and the coordination vectors of the metal ion are precisely controlled, is a common strategy for designing such assemblies. rsc.org

The use of bipyridine-based ligands in the formation of supramolecular cages has been extensively explored. acs.org For instance, palladium(II) and platinum(II) ions, which prefer a square-planar coordination geometry, are often used in conjunction with bipyridine ligands to form box-like structures. researchgate.netrsc.org The general principle involves the combination of a dinucleating ligand with metal centers, where ancillary ligands may or may not be required to block coordination sites and direct the formation of the desired cage structure. rsc.org The resulting cages can exhibit shape-selective guest binding, where the size and shape of the cavity determine which molecules can be encapsulated. acs.org

| Metal Ion | Ligand Type | Resulting Architecture | Key Feature |

|---|---|---|---|

| Palladium(II) | Bipyridine-based | M6L4 Nanocage | Shape-selective enclathration of neutral guests. acs.org |

| Copper(I) / Cadmium(II) | 4-thiomethyl-6-(3-pyridyl)-2,2′-bipyridine | Supramolecular Box | Incorporation of redox-active metal centers. rsc.org |

| Ruthenium(II) | Ditopic Pyridine (B92270) Ligands | Supramolecular Triangle | Increased stability of the molecular catalyst. acs.org |

Construction of Helical Structures and Other Defined Assemblies

Helical structures are another fascinating class of supramolecular assemblies that can be formed through the self-assembly of metal ions and organic ligands. nih.gov The chirality and twisting nature of these structures make them interesting for applications in catalysis and materials science. The formation of helical structures is often directed by the specific design of the ligand, which can be pre-programmed to induce a helical twist upon coordination to a metal ion. nih.gov

For example, multidentate ligands possessing repetitive bipyridine-phenol units have been designed to produce single-helical structures upon complexation with metal ions like zinc(II) and nickel(II). nih.gov The length of the ligand and the nature of the metal ion can significantly influence the structural features of the resulting helix, such as its pitch. nih.gov The formation of both single- and double-stranded helicates has been reported, with the stability of the helical core often enhanced by noncovalent interactions such as π-stacking between the ligand strands. acs.orgrsc.org

Chiral Self-Assembly Processes and Control over Stereochemistry

Chirality is a fundamental property in chemistry and biology, and the ability to control the stereochemistry of supramolecular assemblies is of great importance. benthamdirect.com Chiral self-assembly involves the spontaneous organization of chiral or achiral components into non-superimposable, mirror-image structures. researchgate.net This process can be influenced by the use of chiral ligands, metal complexes, or even chiral solvents.

Coordination Polymers and Extended Frameworks

Coordination polymers are extended networks of metal ions or clusters linked by organic ligands. wikipedia.org These materials, which can be one-, two-, or three-dimensional, have garnered significant interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. researchgate.net

The dimensionality of a coordination polymer is primarily determined by the coordination geometry of the metal ion and the connectivity of the organic linker. unifr.ch One-dimensional (1D) structures are typically formed when metal ions are linked by bidentate ligands in a linear fashion. rsc.org Two-dimensional (2D) networks can be constructed using metal ions that can coordinate to three or more ligands in a planar arrangement, or by linking 1D chains together. aip.org Three-dimensional (3D) frameworks are formed when the coordination extends in all three directions, often utilizing metal centers with higher coordination numbers and ligands with multiple binding sites. rsc.org

The choice of metal ion, ligand, counter-anion, and solvent all play a crucial role in determining the final structure and dimensionality of the coordination polymer. rsc.orgrsc.org For instance, the use of flexible ligands can lead to different conformations and result in a greater variety of structures. wikipedia.org

| Factor | Influence on Dimensionality | Example |

|---|---|---|

| Metal Coordination Geometry | Determines the number of linking points. unifr.ch | Octahedral metal ions can lead to 3D networks. unifr.ch |

| Ligand Connectivity | The number and orientation of binding sites dictate the direction of extension. aip.org | Bidentate linear ligands often form 1D chains. rsc.org |

| Counter-anions | Can coordinate to the metal or influence the packing through non-covalent interactions. unifr.ch | Different anions with the same metal and ligand can lead to different dimensionalities. rsc.org |

| Solvent | Can act as a template or be incorporated into the structure. unifr.ch | Solvent molecules can fill voids and influence the overall packing. unifr.ch |

The topology of the ligand, including its shape, flexibility, and the disposition of its coordinating groups, has a profound impact on the resulting network structure. nih.govpnas.org Rigid ligands with well-defined geometries tend to form more predictable and ordered structures, while flexible ligands can adopt various conformations, leading to a wider range of possible network topologies. wikipedia.org

The ligand backbone also plays a critical role. For instance, aromatic backbones are often used due to their rigidity and potential for π-π stacking interactions, which can help to stabilize the resulting framework. aip.org The incorporation of specific functional groups into the ligand backbone can be used to introduce desired properties, such as porosity or catalytic activity, into the final material. aip.org The use of multimodal ligands, which offer different types of binding sites, can lead to the formation of coordination frameworks with novel and unusual topologies. nih.govpnas.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly

The self-assembly of supramolecular architectures using this compound as a primary ligand is fundamentally governed by a sophisticated interplay of non-covalent interactions. The unique structural arrangement of this ligand, which combines a flexible and highly functional hydrazino (-NH-NH₂) group with a semi-rigid bipyridine framework, provides multiple sites for directional hydrogen bonding and aromatic π-π stacking. These interactions are the primary driving forces that dictate the formation of discrete molecular assemblies, one-dimensional chains, two-dimensional networks, and complex three-dimensional frameworks.

Hydrogen Bonding: The Primary Directional Force

Hydrogen bonding is the most significant directional interaction in the assembly of structures involving this compound. The hydrazino group is a potent donor-acceptor unit, while the pyridine nitrogen atoms are effective acceptors. This multiplicity of sites allows for the formation of robust and predictable patterns known as supramolecular synthons. rsc.orgrsc.org

The hydrazino group possesses two distinct types of protons available for hydrogen bonding: those on the terminal amine (-NH₂) and the secondary amine (-NH-). These protons act as hydrogen bond donors, readily interacting with acceptor sites on adjacent molecules. The lone pairs of electrons on the hydrazino nitrogen atoms and the pyridine ring nitrogens serve as strong hydrogen bond acceptors. nih.govacs.org This functionality enables the formation of various intermolecular connections. For instance, molecules can assemble into centrosymmetric dimers through N-H···N interactions, a common and stable motif in crystal engineering. nih.gov These initial dimeric units can then be further extended into one-dimensional chains or tapes through additional hydrogen bonds. The competition and cooperation between different potential hydrogen bond donors and acceptors ultimately determine the final supramolecular architecture. rsc.org

Table 1: Potential Hydrogen Bonding Interactions and Supramolecular Synthons for this compound This table presents theoretically plausible hydrogen bonding patterns based on the functional groups of the ligand. Bond lengths are typical values derived from analogous systems.

| Donor Group (on Molecule A) | Acceptor Group (on Molecule B) | Potential Synthon Description | Typical D···A Distance (Å) |

|---|---|---|---|

| Hydrazino N-H | Pyridine N | Forms a linear or chain-like connection between ligands. | 2.8 - 3.2 |

| Hydrazino N-H | Hydrazino N | Creates a dimeric R²₂(8) or R²₂(10) graph set motif, a highly stable arrangement. | 2.9 - 3.3 |

| Hydrazino N-H | Solvent (e.g., O of H₂O) | Incorporation of solvent molecules to bridge ligands. | 2.7 - 3.1 |

π-π Stacking: Reinforcing and Dimensionality-Extending Interactions

Table 2: Typical Geometrical Parameters for π-π Stacking in Pyridine-Containing Systems This table provides representative data for π-π stacking interactions observed in crystal structures of related pyridine-containing compounds.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | The distance between the geometric centers of the two interacting pyridine rings. | 3.5 - 4.2 Å |

| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the plane of one ring. | 0° - 25° |

Catalytic Applications of 2 Hydrazino 3,3 Bipyridine Metal Complexes

Homogeneous Catalysis Facilitated by Metal-Bipyridine Complexes

Metal complexes incorporating bipyridine-based ligands are cornerstones of homogeneous catalysis due to their ability to stabilize various metal oxidation states and influence the reactivity of the metallic center. While direct catalytic applications of unmodified 2-hydrazino-3,3'-bipyridine complexes are an emerging area of research, the broader class of functionalized bipyridine complexes demonstrates their significant potential.

Bipyridine-based pincer-type ligands, which are structurally related, have been employed in dehydrogenative coupling reactions. For example, manganese and ruthenium pincer complexes can catalyze the synthesis of N-alkylhydrazones from alcohols and hydrazine (B178648). mdpi.com This process typically involves two key catalytic cycles: the acceptorless dehydrogenation of an alcohol to an aldehyde, followed by a "borrowing hydrogen" mechanism. In the latter, the aldehyde undergoes dehydrative condensation with hydrazine to form a hydrazone, which is then hydrogenated to yield an N-alkylhydrazine. mdpi.com The final product is generated through a subsequent condensation step. This reactivity highlights the potential of metal complexes with hydrazine-functionalized ligands to facilitate C-N bond formation.

The general mechanism for such transformations involves the metal center mediating the oxidation of the alcohol substrate and then facilitating the subsequent condensation and reduction steps. The stability and electronic tunability afforded by the bipyridine core are crucial for the catalyst's efficiency and longevity.

Photoredox Catalysis in Organic Transformations

Photoredox catalysis, which utilizes light energy to drive chemical reactions, has become a powerful tool in modern organic synthesis. Metal-bipyridine complexes, particularly those of ruthenium and iridium, are prominent photocatalysts. researchgate.net More recently, complexes of earth-abundant metals like nickel and copper featuring bipyridine ligands have gained significant attention. nih.govrsc.org

The merger of photoredox catalysis with nickel-bipyridine (bpy) complexes has proven highly effective for a wide range of cross-coupling reactions. nih.gov These systems can operate through various mechanisms, including those where a photosensitizer absorbs light and then interacts with the nickel complex, or pathways where the Ni-bpy complex itself absorbs light directly to enter an excited state. nih.gov This versatility allows for the formation of C-C and C-heteroatom bonds under mild conditions.

While specific studies on this compound in photoredox catalysis are not extensively documented, the fundamental properties of bipyridine ligands suggest its potential. The electronic properties of the bipyridine ligand can be finely tuned by substituents, which in turn affects the photophysical and electrochemical properties of the resulting metal complex. The hydrazino group on the 3,3'-bipyridine (B1266100) backbone could serve as a point for modification to create novel photosensitizers or could influence the excited-state properties of the complex. For instance, molybdenum(0) complexes with tailored bidentate ligands have been shown to mimic the photophysical properties of classic osmium(II) bipyridine complexes, demonstrating the principle of ligand-based tuning for photoredox applications. nih.gov

Activation of Small Molecules (e.g., Dinitrogen Reduction)

The activation of small, relatively inert molecules is a significant challenge in chemistry with profound implications for industrial processes. The conversion of atmospheric dinitrogen (N₂) into more reactive forms like ammonia (NH₃) and hydrazine (N₂H₄) is a particularly important goal. Bipyridine ligands have been explored in this context.

Theoretical studies have investigated a molecular system for nitrogen reduction involving a 2,3'-bipyridine-anchored, end-on-bridging dinitrogen complex. nih.gov In this model, the bipyridine ligand mediates the cleavage of a B-B bond, leading to transient electron-rich boron species that can activate the strong N≡N triple bond. This process could potentially enable a catalytic cycle for the reductive addition of diboranes to a dinitrogen molecule. nih.gov

Experimentally, chromium dinitrogen complexes stabilized by diphosphine ligands have been shown to catalyze the reduction of N₂ to N₂H₄ and NH₃ using samarium(II) iodide as a reductant and water as a proton source. rsc.org Similarly, low-valent ruthenium and molybdenum complexes can react with strong acids to produce ammonia and hydrazine from coordinated dinitrogen. doi.orgresearchgate.net These examples underscore the ability of metal complexes to bind and activate N₂, a critical first step in any reduction cycle. The this compound ligand, with its nitrogen-rich structure, could potentially stabilize the low-valent metal centers required for dinitrogen binding and subsequent reduction.

Applications in Specific Organic Reactions (e.g., Schiff Base Chemistry)

The hydrazino group of this compound is a versatile functional handle for creating more complex ligands, most notably through condensation with aldehydes and ketones to form hydrazone Schiff bases. nih.govmdpi.com These Schiff base ligands can then be coordinated to various metal ions, yielding complexes with significant catalytic activity in a range of organic reactions. mdpi.comnih.gov

The resulting metal-Schiff base complexes often exhibit enhanced catalytic performance compared to simple metal salts, attributed to the specific geometric and electronic environment imposed by the ligand. mdpi.com Ruthenium(II) complexes containing hydrazone Schiff base ligands have demonstrated catalytic activity for the oxidation of alcohols, such as the conversion of benzyl alcohol to benzaldehyde (B42025) and cyclohexanol to cyclohexanone, using N-methylmorpholine N-oxide (NMO) as a co-oxidant. nih.gov These same complexes were also found to catalyze the transfer hydrogenation of ketones to their corresponding alcohols. nih.gov

The table below summarizes representative catalytic applications of metal complexes derived from hydrazino-pyridine and related hydrazone Schiff bases.

| Metal Center | Ligand Type | Reaction Catalyzed | Substrate(s) | Product(s) | Ref. |

| Ruthenium(II) | Hydrazone Schiff Base | Oxidation | Benzyl alcohol | Benzaldehyde | nih.gov |

| Ruthenium(II) | Hydrazone Schiff Base | Transfer Hydrogenation | Aromatic/Aliphatic Ketones | Alcohols | nih.gov |

| Copper(II) | Pyridine-based Schiff Base | Claisen-Schmidt Condensation | Aldehydes, Acetophenone | Chalcone derivatives | mdpi.com |

| Manganese(II) | Bipyridine-based Pincer | Dehydrogenative Coupling | Alcohols, Hydrazine | N-alkylhydrazones | mdpi.com |

These applications demonstrate that the derivatization of the hydrazino group is a powerful strategy for developing specialized catalysts. The Schiff base framework allows for fine-tuning of the catalyst's steric and electronic properties by simply changing the aldehyde or ketone used in the initial condensation, opening avenues for a wide array of tailored catalytic systems. jmchemsci.com

Chemosensing and Molecular Recognition of Metal Ions and Species

Design Principles of 2-Hydrazino-3,3'-bipyridine-Based Chemosensors

The design of chemosensors derived from this compound follows a modular approach, integrating a receptor, a signaling unit (chromophore or fluorophore), and a linker. nih.govrsc.org The 3,3'-bipyridine (B1266100) framework, along with the nitrogen atoms of the hydrazone linkage, acts as the metal ion receptor or binding site. The key design principle involves a condensation reaction between the precursor this compound and a carefully selected carbonyl compound (aldehyde or ketone). nih.govrsc.org This carbonyl component typically contains a pre-installed signaling unit.

This synthetic strategy allows for the creation of a diverse library of sensors where the photophysical properties can be fine-tuned. nih.gov For instance, attaching a pyrene (B120774) moiety results in a sensor with strong fluorescence, while incorporating a rhodamine B unit can produce a sensor that signals through a spiro-lactone ring-opening mechanism. nih.govspectroscopyonline.com The hydrazone linkage is not merely a covalent bond; its C=N-N moiety is often part of the conjugated system and participates directly in the metal chelation, influencing the electronic properties of the entire sensor molecule upon ion binding. mdpi.com

Selective Metal Ion Recognition Mechanisms

The selectivity of a this compound-based sensor is governed by the specific coordination chemistry between the target metal ion and the sensor's binding pocket. The size, charge, and preferred coordination geometry of the metal ion must complement the spatial arrangement of the nitrogen and, in some cases, oxygen donor atoms in the hydrazone ligand. Upon binding, the sensor molecule undergoes a change in its electronic and conformational state, which translates into a measurable optical signal.

Colorimetric Sensing Responses

Colorimetric sensors provide a direct visual readout, often enabling naked-eye detection. The mechanism typically involves a significant change in the sensor's absorption spectrum upon metal ion coordination.

One common strategy is the metal-induced ring-opening of a spyrocyclic dye, such as rhodamine B hydrazide. In its native state, the sensor is colorless and non-fluorescent. Upon binding with a metal ion like Hg(II), the spiro-lactone ring is forced open, forming a highly conjugated, pink-colored, and fluorescent xanthene structure. spectroscopyonline.com

Another mechanism relies on the modulation of an Intramolecular Charge Transfer (ICT) process. For example, a BODIPY-based sensor designed for Hg(II) detection exhibited a color change from blue to purple. rsc.org This was attributed to the inhibition of the ICT pathway from a nitrogen atom to the BODIPY core upon Hg(II) binding, causing a blue-shift in the absorption band. rsc.org Similarly, an isatin (B1672199) hydrazone sensor changes color from yellow to dark orange in the presence of Hg(II) due to the formation of a metal-ligand complex that alters the electronic structure of the chromophore. orgchemres.org

Fluorometric Sensing Responses (Turn-on/Turn-off Mechanisms)

Fluorometric sensors often offer higher sensitivity than their colorimetric counterparts. They operate through mechanisms that either enhance ("turn-on") or quench ("turn-off") the fluorescence of a reporter molecule.

Turn-on Mechanisms:

Chelation-Enhanced Fluorescence (CHEF): This is a widely employed mechanism for detecting ions like Al(III) and Zn(II). nih.gov In the free ligand, fluorescence is often suppressed due to non-radiative decay processes, such as free rotation around single bonds. Upon chelation with a metal ion, the molecule becomes more rigid, which blocks these non-radiative pathways and leads to a significant enhancement of fluorescence intensity. nih.govresearchgate.net

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor unit can quench the fluorescence of the attached fluorophore by transferring an electron to it in the excited state. When the target metal ion binds to the receptor, the energy level of the receptor's orbitals is lowered, making the PET process energetically unfavorable. This restores the fluorophore's emission, resulting in a "turn-on" signal. nih.gov

Aggregation-Induced Emission (AIE): Some sensors are non-emissive when dissolved but become highly fluorescent upon aggregation. Metal ion binding can induce this aggregation, leading to a strong turn-on response. This mechanism has been reported for certain Al(III) sensors. nih.govresearchgate.net

A notable example is a pyrene-appended bipyridine hydrazone ligand that functions as a "turn-on" sensor for Cu(II). nih.gov The free ligand shows weak fluorescence, but upon complexation with copper, a dramatic increase in emission is observed, allowing for highly sensitive detection. nih.govrsc.org

Turn-off Mechanisms:

Chelation-Enhanced Quenching (CHEQ): This occurs when the binding of a metal ion, particularly a paramagnetic one like Cu(II) or Fe(III), introduces new non-radiative decay pathways (e.g., energy or electron transfer), leading to the quenching of fluorescence. nih.govresearchgate.net

Detection of Specific Metal Ions (e.g., Al(III), In(III), Cu(II), Hg(II))

Hydrazone derivatives of nitrogen-containing heterocycles like bipyridine have proven effective for the selective detection of a range of toxic and biologically relevant metal ions.

Aluminum (Al(III)): A variety of hydrazone-based fluorescent sensors have been developed for Al(III). nih.gov For instance, a simple hydrazone probe was designed for the successive detection of Al(III) and pyrophosphate, exhibiting a distinct fluorescence increase at 510 nm upon Al(III) binding. nih.gov Another coumarin-hydrazone sensor demonstrated high sensitivity for Al(III) in aqueous solutions with a detection limit of 2.6 µM. eurjchem.com These sensors typically operate via the CHEF mechanism. nih.govresearchgate.netrsc.org

Indium (In(III)): The development of selective probes for Group 13 metal ions often includes indium. One study reported a multifunctional fluorescent chemosensor capable of detecting Al(III), Ga(III), and In(III). eurjchem.com

Copper (Cu(II)): Bipyridine hydrazones are particularly well-suited for Cu(II) detection. A pyrene-appended bipyridine hydrazone ligand was shown to be a highly selective and sensitive "turn-on" fluorescent sensor for Cu(II) in a water-acetonitrile mixture at physiological pH. nih.govrsc.org Another simple triazole hydrazone was used as a colorimetric sensor for Cu(II) at pH 6.0. rsc.org

Mercury (Hg(II)): Numerous hydrazone-based chemosensors have been designed for the detection of the highly toxic Hg(II) ion. A rhodamine B hydrazide derivative provides a classic example of a dual colorimetric and "turn-on" fluorescent response, changing from colorless to pink and becoming fluorescent in the presence of Hg(II). spectroscopyonline.com An isatin-based hydrazone acts as a selective colorimetric sensor, changing from yellow to orange with a detection limit of 1.8 µM. orgchemres.org BODIPY-based hydrazones have also been successfully employed for the fluorometric and colorimetric sensing of Hg(II). rsc.org

The table below summarizes the performance of representative hydrazone-based chemosensors for these metal ions.

| Sensor Type | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Medium | Ref |

| Coumarin-hydrazone | Al(III) | CHEF (Turn-on) | 2.6 µM | Aqueous | eurjchem.com |

| Simple Hydrazone | Al(III) | CHEF (Turn-on) | 35.7 nM | Buffer | nih.gov |

| Pyrene-bipyridine hydrazone | Cu(II) | Turn-on Fluorescence | 5.8 nM | H₂O/MeCN | nih.gov |

| Isatin hydrazone | Hg(II) | Colorimetric | 1.8 µM | EtOH | orgchemres.org |

| Rhodamine B hydrazide | Hg(II) | Spirolactam Ring-Opening | 0.61 µM | DMSO/H₂O | spectroscopyonline.com |

Sensing in Environmental and Industrial Samples

A critical test for any chemosensor is its ability to function effectively in complex real-world matrices. Hydrazone-based sensors derived from heterocyclic scaffolds have demonstrated considerable promise in this area.

Researchers have successfully validated these sensors for the detection of toxic metals in various environmental water samples. For example, a naphthalene-hydrazone sensor for Al(III) was successfully applied to the analysis of both river and tap water. nih.govresearchgate.net Similarly, a Cu(II) sensor demonstrated excellent performance with high recovery rates in canal, river, and rainwater samples. nih.gov For mercury detection, test strips coated with a rhodamine-based hydrazone sensor were developed for the simple and qualitative detection of Hg(II) in tap water. spectroscopyonline.com These applications highlight the robustness and practical utility of the hydrazone sensor platform for environmental monitoring. nih.gov

Development of Hydrazone Derivatives for Analytical Applications

The true analytical power of this compound lies in its role as a versatile precursor for a vast array of hydrazone derivatives. nih.govdntb.gov.ua The synthesis is typically a straightforward, single-step condensation reaction, which allows for the facile combination of various fluorophore and chelator units. nih.govrsc.org This "plug-and-play" approach enables the rational design of sensors with tailored selectivities and signaling outputs for specific analytical challenges.

By reacting the hydrazino-bipyridine core with different aldehydes—such as pyrene-1-carbaldehyde for fluorescence nih.gov, quinoline-2-carbaldehyde for general chemosensing mdpi.com, or functionalized benzaldehydes—a chemist can generate a portfolio of probes. This strategy has been instrumental in developing sensors for a wide range of metal ions and has also been extended to the detection of anions and other small molecules. researchgate.net The ease of synthesis and the modularity of the hydrazone platform ensure its continued importance in the development of new and effective chemical sensors for environmental, biological, and industrial applications. rsc.orgnih.gov

Computational and Theoretical Investigations of 2 Hydrazino 3,3 Bipyridine

Electronic Structure Calculations (e.g., HOMO/LUMO Analysis)

Electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. irjweb.comcolab.ws

Calculations on related hydrazine (B178648) derivatives and bipyridine analogues are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d,p) or 6-311++G(d,p). irjweb.comcolab.wsimist.ma For 2-Hydrazino-3,3'-bipyridine, the HOMO is expected to have significant electron density contributions from the electron-rich hydrazino group and the π-systems of the pyridine (B92270) rings. researchgate.net The LUMO is anticipated to be distributed primarily over the π* orbitals of the bipyridine framework. researchgate.net The introduction of the electron-donating hydrazino group would be expected to raise the energy of the HOMO compared to unsubstituted bipyridine, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. imist.ma

Table 1: Representative Frontier Orbital Energies for Related Compounds Calculated via DFT

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Hydrazine Derivatives | -6.0 to -6.5 | -1.5 to -2.0 | ~4.0 to 4.5 | imist.ma |

| Bipyridine Derivatives | ~ -6.8 | ~ -1.4 | ~5.4 | mdpi.com |

| Triazine Derivatives | ~ -6.3 | ~ -1.8 | ~4.5 | irjweb.com |

Note: These values are illustrative and depend heavily on the specific molecule, level of theory, and basis set used.

Quantum Mechanical Studies on Reaction Mechanisms

Quantum mechanical (QM) methods are instrumental in elucidating the pathways of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation barriers. For this compound, QM studies could provide insight into its synthesis, which typically involves the nucleophilic substitution of a halogenated precursor like 2'-bromo-3,3'-bipyridine with hydrazine. prepchem.com Such calculations could model the reaction coordinate, determine the activation energy, and rationalize the reaction conditions required.

Furthermore, the hydrazino moiety is central to reactions like hydrazine reduction, a critical step in processes analogous to nitrogen fixation. Computational studies on [MFe₃S₄] cubanes, which mimic the active site of nitrogenase, have used QM to detail the free energy profiles and electronic properties of intermediates during the reduction of hydrazine (N₂H₄) to ammonia. nih.gov These studies reveal how metal centers facilitate N-N bond cleavage and protonation steps. nih.gov Similar QM approaches could be applied to understand the catalytic potential of metal complexes of this compound in reduction reactions.

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD can reveal how a molecule moves, flexes, and interacts with its environment (e.g., solvent) over time. nih.gov

For this compound, MD simulations could explore several key structural features:

Torsional Dynamics: The molecule possesses rotational freedom around the C3-C3' bond connecting the two pyridine rings and the C2'-N bond of the hydrazino group. MD simulations can map the conformational landscape and determine the most stable orientations in different solvents.

Solvation Effects: Simulations can model the explicit interactions between the ligand and solvent molecules, revealing the structure of the solvation shell and the dynamics of hydrogen bonding between the hydrazino N-H groups and polar solvents.

Complex Stability: When chelated to a metal ion or bound to a biological target like a protein, MD simulations are used to assess the stability of the complex. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position over time can indicate whether the binding is stable. mdpi.com Studies on similar hydrazine-containing derivatives have used MD simulations of 30-50 ns to confirm stable binding within protein active sites. mdpi.commdpi.com

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions

This compound is an excellent candidate for a chelating ligand in coordination chemistry. DFT is the premier computational tool for investigating the structure, bonding, and electronic properties of the resulting metal complexes. mdpi.commdpi.com

DFT calculations can accurately predict the optimized geometries of complexes, providing data on:

Coordination Mode: The ligand can act as a bidentate or tridentate donor, coordinating to a metal center through the nitrogen atoms of the pyridine rings and/or the hydrazino group. DFT can determine the most energetically favorable coordination mode.

Bond Lengths and Angles: DFT provides precise values for the lengths of the coordination bonds (e.g., M-N) and the angles within the chelate rings. mdpi.commdpi.com For example, in related Zn(II) hydrazone complexes, calculated M-N bond lengths are typically in the range of 2.00–2.38 Å. mdpi.commdpi.com

Electronic Structure: DFT calculations elucidate the nature of the metal-ligand bond by analyzing molecular orbitals and atomic charges. This can reveal the extent of charge transfer from the ligand to the metal. Studies on Fe(II)-bipyridine complexes have used DFT to understand the redox-non-innocent nature of the bipyridine ligand, where it can exist as a radical anion. researchgate.net

Table 2: Typical Metal-Nitrogen Bond Lengths in Related Complexes Calculated by DFT

| Complex Type | Metal Ion | M-N Bond | Calculated Bond Length (Å) | Reference |

|---|---|---|---|---|

| Zn(II)-Hydrazone Complex | Zn(II) | Zn-N (imine) | ~2.10 | mdpi.commdpi.com |

| Co(II)-Mixed Pyrimidine Ligand | Co(II) | Co-N (pyrimidine) | 2.00 - 2.37 | mdpi.com |

| Fe(II)-Bipyridine Complex | Fe(II) | Fe-N (bipyridine) | ~2.00 | researchgate.net |

Excited-State Properties and Proton Transfer Phenomena

The structure of this compound, featuring an acidic proton donor (the N-H of the hydrazino group) and proximal proton acceptors (the pyridine nitrogen atoms), makes it a prime candidate for Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgmdpi.com ESIPT is a photochemical process where a proton moves from one part of the molecule to another upon photoexcitation, leading to the formation of a transient tautomer with distinct photophysical properties, often a large Stokes-shifted fluorescence. mdpi.com

Theoretical chemistry, particularly Time-Dependent DFT (TD-DFT), is used to investigate ESIPT mechanisms. rsc.org By constructing potential energy surfaces (PES) for both the ground state (S₀) and the first singlet excited state (S₁), researchers can determine the feasibility of the process. rsc.org

Hydrogen Bond Strengthening: Upon excitation to the S₁ state, the acidity of the proton donor and basicity of the acceptor often increase, leading to a strengthening of the intramolecular hydrogen bond that facilitates the transfer. rsc.org

Potential Energy Surfaces: Calculations of the PES along the proton transfer coordinate can reveal the energy barrier for the reaction in the excited state. In many ESIPT systems, this barrier is very low or nonexistent, leading to ultrafast proton transfer on the femtosecond to picosecond timescale. nih.gov

Single vs. Double Proton Transfer: Theoretical studies on bipyridine derivatives with multiple proton donors (like hydroxyl or amino groups) have investigated the dynamics of single versus double proton transfer, finding that single proton transfer often has a lower barrier and is more exothermic. rsc.org For this compound, a single proton transfer from the hydrazino group to one of the pyridine nitrogens is the most likely pathway.

This phenomenon is computationally explored by optimizing the geometry of the initial molecule, the transition state for proton transfer, and the final tautomeric form in both the ground and excited states to map out the complete reaction pathway. rsc.org

Applications in Advanced Materials and Functional Devices

Development of Luminescent Materials

The development of novel luminescent materials is a cornerstone of modern photonics and sensing technologies. While direct studies on the luminescence of 2-Hydrazino-3,3'-bipyridine are not extensively documented, the photophysical properties of related hydrazino- and bipyridine-containing compounds provide insights into its potential.

Hydrazino ligands have been incorporated into luminescent metal complexes. For instance, a cationic iridium(III) bis(cyclometalate) complex featuring two hydrazine (B178648) (N₂H₄) ligands has been synthesized and characterized. doi.org This complex, [Ir(ppy)₂(N₂H₄)₂]X (where ppy = 2-phenylpyridine), exhibits intense and long-lived room-temperature luminescence in solution, with a high quantum yield. doi.org The luminescent properties of this complex are sensitive to the chemical environment, showing an optical response to carbon dioxide through the formation of a carbazate (B1233558) species, which results in a red-shift of the emission wavelength. doi.org This suggests that the hydrazino group can play a crucial role in modulating the photophysical properties of metal complexes, opening avenues for the design of chemical sensors.

Table 1: Photophysical Properties of a Luminescent Iridium(III) Hydrazino Complex doi.org

| Compound | Emission Max (λ_em) | Luminescence Lifetime (τ) | Emission Quantum Yield (Φ_em) |

|---|---|---|---|

| [Ir(ppy)₂(N₂H₄)₂]OTf | 512 nm | 1.56 µs | 0.42 |

Photonic and Optoelectronic Device Integration

The integration of functional organic molecules into photonic and optoelectronic devices is a rapidly advancing field. Bipyridine-containing molecules are of particular interest due to their electronic properties and ability to coordinate with metals, forming components of light-emitting diodes (LEDs), photovoltaic cells, and optical sensors. While specific integration of this compound into such devices is an emerging area of research, its structural motifs suggest significant potential.

The development of organic molecules for use in optoelectronic devices often focuses on creating materials with tailored energy levels, charge transport properties, and light absorption or emission characteristics. The bipyridine core in this compound provides a rigid, conjugated system that can facilitate electron transport, a crucial property for many optoelectronic applications. The hydrazino group offers a site for chemical modification, allowing the molecule to be tethered to surfaces or other molecules, or to have its electronic properties fine-tuned.

For example, in the context of organic light-emitting diodes (OLEDs), metal complexes with bipyridine ligands are widely used as phosphorescent emitters. The ability of this compound to chelate metal ions could be exploited to create novel emitters. Furthermore, the hydrazino group could be functionalized to improve charge injection or transport, or to alter the emission color. The potential for this compound and its derivatives in the broader field of organic electronics is an active area of investigation.

Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, and the sensitizing dye is a critical component. mdpi.com Ruthenium(II) complexes containing polypyridyl ligands, particularly bipyridine derivatives, have been among the most successful and widely studied sensitizers. mdpi.comnih.gov These complexes exhibit strong absorption in the visible spectrum, long-lived excited states, and efficient electron injection into the semiconductor photoanode (typically TiO₂). mdpi.com

The 3,3'-bipyridine (B1266100) scaffold of this compound makes it a candidate for use as a ligand in DSSC sensitizers. Bipyridine ligands in ruthenium complexes serve to anchor the dye to the TiO₂ surface (when functionalized with carboxylic acid groups) and to modulate the electronic structure and photophysical properties of the complex. mdpi.com

The hydrazino group (-NHNH₂) in this compound can serve multiple roles. It can act as an electron-donating group, which can influence the energy levels of the dye's molecular orbitals (HOMO and LUMO) and shift its absorption spectrum to longer wavelengths, thereby improving the light-harvesting efficiency. Furthermore, hydrazone-based dyes, formed by the condensation of hydrazines with aldehydes or ketones, have been investigated as metal-free organic sensitizers for DSSCs. sumdu.edu.ua These dyes possess good π-conjugation, which is beneficial for light absorption and charge separation. sumdu.edu.ua Therefore, this compound could be used as a precursor to synthesize novel hydrazone-based bipyridyl ligands for ruthenium sensitizers or as a component of purely organic dyes for DSSCs.

Table 2: Key Parameters of Dye-Sensitized Solar Cells

| Parameter | Description |

|---|---|

| J_sc (Short-circuit current density) | The maximum current that the solar cell can deliver. |

| V_oc (Open-circuit voltage) | The maximum voltage that the solar cell can produce. |

| FF (Fill Factor) | A measure of the "squareness" of the current-voltage curve. |

Porous Materials for Host-Guest Chemistry

The synthesis of porous materials, such as Metal-Organic Frameworks (MOFs), has garnered significant attention due to their applications in gas storage, separation, catalysis, and sensing. mdpi.com MOFs are constructed from metal ions or clusters connected by organic ligands, and the choice of the organic linker is crucial in determining the structure and properties of the resulting framework.

Bipyridine-based ligands are widely used in the construction of MOFs because the two nitrogen atoms can chelate to a single metal center or bridge between different metal centers, leading to the formation of robust and porous structures. mdpi.comrsc.org The incorporation of this compound as a linker in MOF synthesis could lead to materials with novel functionalities.

The hydrazino group can introduce several key features into a MOF. Firstly, the -NHNH₂ group contains lone pairs of electrons and can act as a hydrogen bond donor and acceptor, providing additional sites for interaction with guest molecules, which could enhance the selectivity of the MOF for certain gases or vapors. Secondly, the hydrazino group is a reactive functional group that can undergo post-synthetic modification. For example, it can be reacted with aldehydes or ketones to install new functionalities within the pores of the MOF, allowing for the tailoring of the material's properties for specific applications, such as catalysis or chemical sensing. The open bipyridine sites within the framework can also be used to coordinate with other metal species, creating multifunctional materials. rsc.org The use of 3,3'-bipyridine as a guest molecule in host-guest chemistry experiments has also been explored, indicating the versatility of this structural motif in supramolecular chemistry. researchgate.net

Q & A

Q. What synthetic routes are effective for preparing 2-Hydrazino-3,3'-bipyridine, and what characterization techniques are essential for confirming its structure?

- Methodological Answer: Synthesis typically involves hydrazine substitution on halogenated 3,3'-bipyridine precursors under reflux conditions. For example, analogous methods for hydrazinopyridine derivatives (e.g., 2-hydrazinopyridine) use hydrazine hydrate with brominated precursors in ethanol . Characterization requires multimodal validation :

- NMR and IR spectroscopy to confirm hydrazino (-NH-NH₂) functionalization and aromatic proton environments.

- Single-crystal X-ray diffraction (XRD) to resolve stereochemistry, leveraging programs like SHELXL for refinement .

- Elemental analysis to verify purity. For derivatives, mass spectrometry (MS) is critical for molecular ion identification.

Q. How does the hydrazino group influence the coordination chemistry of 3,3'-bipyridine with transition metals?

- Methodological Answer: The hydrazino group introduces additional nitrogen donor sites, enabling polydentate coordination . For example:

- In bipyridine-metal complexes (e.g., Cu, Zn), the hydrazino moiety can act as a bridging ligand or participate in redox reactions, altering metal oxidation states .

- Comparative studies with 2,2'-bipyridine show that substituents like -NH-NH₂ enhance ligand flexibility and stabilize higher oxidation states (e.g., Cu(II) vs. Cu(I)) .

- Experimental validation includes UV-vis spectroscopy to track ligand-to-metal charge transfer (LMCT) and cyclic voltammetry to assess redox activity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in spectroscopic data when analyzing metal complexes of this compound?

- Methodological Answer: Contradictions often arise from dynamic equilibria (e.g., ligand tautomerism) or paramagnetic species. Solutions include:

- Complementary techniques : Pair XRD (for static structures) with EPR spectroscopy to detect radical intermediates, as seen in bipyridyl radical anion studies .

- Density functional theory (DFT) calculations to model electronic transitions and validate experimental UV-vis or IR data .

- Variable-temperature NMR to probe fluxional behavior in solution-phase complexes .

Q. How do electronic modifications introduced by the hydrazino group affect the catalytic efficiency of 3,3'-bipyridine-based complexes in oxidation-reduction reactions?

- Methodological Answer: The hydrazino group modulates the ligand’s electron-donating capacity, impacting catalytic cycles:

- Electron-rich environments (from -NH-NH₂) stabilize high-valent metal centers, as observed in Ru-bipyridine water oxidation catalysts .

- Mechanistic studies : Use in situ FTIR to track intermediate species during catalysis. For example, in artificial photosynthesis systems, hydrazino ligands enhance proton-coupled electron transfer (PCET) efficiency .

- Comparative kinetic analysis with unsubstituted bipyridine complexes quantifies rate enhancements or inhibitory effects .

Q. What computational approaches are most reliable for predicting the redox behavior of this compound complexes?

- Methodological Answer: DFT and time-dependent DFT (TD-DFT) are standard for modeling redox potentials and excited-state dynamics:

- Benchmark calculations against experimental data (e.g., cyclic voltammetry) validate functional choices (e.g., B3LYP vs. PBE0) .

- For radical species, broken-symmetry DFT accurately predicts spin densities and magnetic coupling in multinuclear complexes .

- Solvent effects are incorporated via polarizable continuum models (PCM) to simulate aqueous or organic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.